Cas no 2680667-85-8 (benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate)

Benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate is a specialized chemical intermediate primarily used in pharmaceutical and agrochemical research. Its key structural features—a chloro and iodo substituent on the pyridine ring, along with a benzyl carbamate group—make it a valuable precursor for further functionalization in heterocyclic chemistry. The compound’s reactivity allows for selective modifications, facilitating the synthesis of complex molecules. Its high purity and stability under controlled conditions ensure reliable performance in cross-coupling reactions and other synthetic transformations. This intermediate is particularly useful in the development of bioactive compounds, offering researchers a versatile building block for drug discovery and material science applications.
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate structure
2680667-85-8 structure
Product name:benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
CAS No:2680667-85-8
MF:C13H10ClIN2O2
Molecular Weight:388.588174343109
CID:5620610
PubChem ID:165928245

benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-28302491
    • benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
    • 2680667-85-8
    • インチ: 1S/C13H10ClIN2O2/c14-10-6-12(16-7-11(10)15)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18)
    • InChIKey: ZQGJXCJBCOTIJX-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C=C1Cl)NC(=O)OCC1C=CC=CC=1

計算された属性

  • 精确分子量: 387.94755g/mol
  • 同位素质量: 387.94755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 51.2Ų

benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28302491-1.0g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28302491-5.0g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28302491-0.05g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28302491-0.1g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28302491-5g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8
5g
$3520.0 2023-09-07
Enamine
EN300-28302491-10g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8
10g
$5221.0 2023-09-07
Enamine
EN300-28302491-0.25g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28302491-0.5g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28302491-2.5g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28302491-10.0g
benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate
2680667-85-8 95.0%
10.0g
$5221.0 2025-03-19

benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate 関連文献

benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamateに関する追加情報

Comprehensive Overview of Benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate (CAS No. 2680667-85-8)

Benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate (CAS No. 2680667-85-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone and functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Researchers are particularly interested in its potential applications due to the presence of halogen atoms (chlorine and iodine), which enhance its reactivity and utility in cross-coupling reactions.

The growing demand for heterocyclic compounds in drug discovery has propelled the study of benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate. Its structural features make it a valuable building block for designing kinase inhibitors and antiviral agents, aligning with current trends in targeting RNA-dependent RNA polymerase (RdRp) for therapeutic development. Recent publications highlight its role in optimizing structure-activity relationships (SAR) for improved efficacy.

From a synthetic chemistry perspective, the carbamate moiety in this compound offers stability while allowing selective modifications. This property is crucial for high-throughput screening (HTS) workflows, where derivatization efficiency directly impacts lead optimization. Laboratories frequently search for CAS 2680667-85-8 suppliers or iodopyridine derivatives to expedite their projects, reflecting its commercial relevance.

Environmental and regulatory considerations also shape discussions around benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate. While not classified as hazardous, its handling requires standard precautions for halogenated compounds. The scientific community emphasizes green chemistry approaches to minimize waste during its synthesis, responding to broader sustainability goals in chemical manufacturing.

Analytical characterization of this compound typically involves HPLC purity testing and mass spectrometry to ensure batch consistency—a key concern for researchers comparing structure-activity data across studies. Patent literature reveals its incorporation in proprietary formulations, particularly for crop protection chemicals, though detailed applications remain protected intellectual property.

Emerging computational tools like AI-assisted molecular docking have renewed interest in CAS 2680667-85-8 as a scaffold for virtual screening. Its crystallographic data (when available) facilitates quantum mechanical calculations to predict reactivity—a hot topic in computer-aided drug design (CADD) forums. This intersection of experimental and theoretical chemistry positions the compound as a bridge between traditional synthesis and digital innovation.

Supply chain dynamics for iodinated pyridine derivatives occasionally affect availability, prompting researchers to explore alternative synthetic routes. Recent methodological advances in metal-catalyzed halogenation could potentially streamline production of benzyl N-(4-chloro-5-iodopyridin-2-yl)carbamate, addressing cost and scalability challenges noted in industry publications.

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